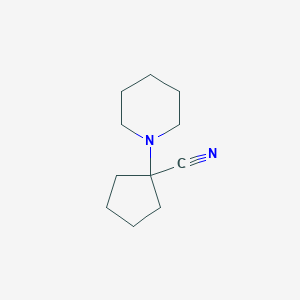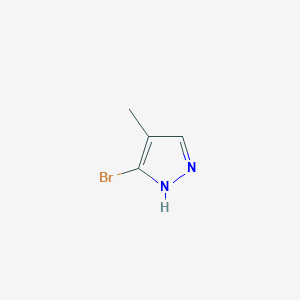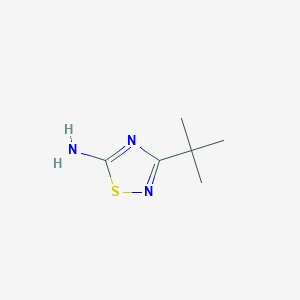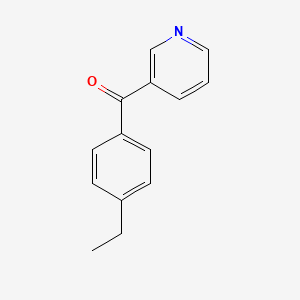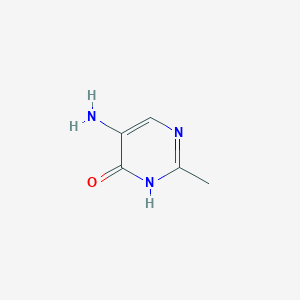
5-amino-2-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-methylpyrimidin-4(3H)-one is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects . These compounds are often used in the synthesis of drugs for various treatments, such as hypothyroidism, hypertension, cancer chemotherapy, and HIV infection .
Synthesis Analysis
The synthesis of compounds related to 5-amino-2-methylpyrimidin-4(3H)-one involves various strategies. One approach includes the Heck coupling of methyl 2-acetamidoacrylate to 4-methoxybenzyl protected 2-amino-5-iodopyrimidine, followed by Rh(I)-catalyzed asymmetric hydrogenation to afford chiral protected amino acids . Another method reported is a catalyst-free multicomponent synthesis in an aqueous ethanol medium, which is a green chemistry approach that yields high product yields without the need for column chromatography . Additionally, one-pot condensation reactions without a catalyst have been used to synthesize new derivatives, demonstrating the versatility of pyrimidine chemistry .
Molecular Structure Analysis
The molecular structure of 5-amino-2-methylpyrimidin-4(3H)-one derivatives can exhibit significant polarization, as evidenced by the molecular dimensions of related compounds . The presence of amino groups and their position on the pyrimidine ring can lead to different conformations and steric hindrances, affecting the overall molecular geometry . The crystal structure of a simple 5-aminopyrimidine molecule is stabilized by hydrogen bonding, forming a two-dimensional network .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic addition, condensation, and amination. For instance, thioureas can be synthesized from the reaction of aminopyrimidine derivatives with isothiocyanates . The reactivity of the amino group in the pyrimidine ring is also influenced by the presence of other substituents, which can lead to different reaction pathways and products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-amino-2-methylpyrimidin-4(3H)-one derivatives are influenced by the substituents on the pyrimidine ring. The pKa values and UV absorption spectra of aminopyrimidines have been studied to understand the effect of -NH2 groups and methylation on the protolytic equilibria and electronic absorption spectra . The hydrogen bonding capabilities of these compounds contribute to their solid-state structures, as seen in the formation of hydrogen-bonded frameworks and ribbons in crystalline forms .
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts play a crucial role in the synthesis of pyranopyrimidine scaffolds, which are significant precursors for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These scaffolds, including derivatives of pyrimidin-4(3H)-one, offer wide applicability in developing pharmaceuticals due to their structural versatility and bioactivity. Research highlights the application of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing these compounds, demonstrating the importance of pyrimidin-4(3H)-one derivatives in drug development and synthetic chemistry (Parmar, Vala, & Patel, 2023).
Pharmacogenetics in Chemotherapy
The pharmacogenetics of antifolate and fluoropyrimidine-based therapies, especially in the context of cancer treatment, have been extensively studied. Compounds like 5-amino-2-methylpyrimidin-4(3H)-one, which are structurally related to antifolates and fluoropyrimidines, are under research for their potential roles in optimizing cancer treatment. Studies have investigated genetic polymorphisms in enzymes like methylenetetrahydrofolate reductase (MTHFR), which are crucial for the metabolism of these compounds, indicating the significance of pyrimidin-4(3H)-one derivatives in personalized medicine and their impact on the efficacy and toxicity of chemotherapy (De Mattia & Toffoli, 2009).
Antitumor and Anticancer Applications
Derivatives of pyrimidin-4(3H)-one, like S-1, a novel oral antitumor agent, have shown significant promise in the treatment of various cancers, including gastric and colorectal cancers. S-1 combines tegafur with enzyme inhibitors, enhancing the efficacy of 5-fluorouracil (5-FU) while reducing its side effects, thereby showcasing the potential of pyrimidin-4(3H)-one derivatives in improving cancer treatment protocols and outcomes (Maehara, 2003).
DNA Methylation and Cancer Biomarkers
In the era of precision medicine, the role of DNA methylation and hydroxymethylation, processes closely related to the bioactivity of pyrimidin-4(3H)-one derivatives, is increasingly recognized. These epigenetic modifications are crucial for understanding the development and progression of cancer, with studies exploring the potential of methylation inhibitors as therapeutic agents. This research underscores the significance of pyrimidin-4(3H)-one derivatives in developing novel cancer therapies and biomarkers (Goffin & Eisenhauer, 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-amino-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-7-2-4(6)5(9)8-3/h2H,6H2,1H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFSFPXTFOBDNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604536 |
Source


|
| Record name | 5-Amino-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-methylpyrimidin-4(1H)-one | |
CAS RN |
53135-22-1 |
Source


|
| Record name | 5-Amino-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)

